4-[2-(Benzylamino)ethyl]phenol
Overview
Description
Synthesis Analysis
The synthesis of phenols like 4-[2-(Benzylamino)ethyl]phenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
The molecular structure of this compound contains a total of 36 bonds, including 19 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 aromatic hydroxyl, and 1 sulfide .Chemical Reactions Analysis
Phenols, like this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical and Chemical Properties Analysis
Phenols are colorless liquids or solids that often turn reddish-brown in the atmosphere due to oxidation . They have high boiling points due to the presence of intermolecular hydrogen bonding . Phenols are readily soluble in water, but the solubility decreases with the addition of other hydrophobic groups in the ring .Scientific Research Applications
Polymerization and Material Science
- Chemoselective Polymerization : Research by Uyama et al. (1998) demonstrated the selective reaction of the phenolic moiety in the horseradish-catalyzed polymerization of a phenol derivative with a methacryl group. The polymer synthesized had potential applications as a highly reactive polymer due to the presence of a methacryloyl group in its side chain, which was cross-linked thermally at low temperatures (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Organic Chemistry and Synthesis
Formation of Tetrahydropyridines : Zhu et al. (2003) utilized a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process to create tetrahydropyridines. This process showed complete regioselectivity and excellent yields, expanding the reaction scope in organic synthesis (Zhu, Lan, & Kwon, 2003).
Synthesis of Coumarin and Benzofuran Derivatives : Kimura et al. (1982) reported the reaction of a haloacetoacetate with phenol in the presence of aluminum chloride. This led to the formation of compounds that were intermediates in the Pechmann reaction, useful in synthesizing coumarin and benzofuran derivatives (Kimura, Sato, Tsuchiya, Chiba, & Kato, 1982).
Thermal Degradation and Ether-Linkage : Rizzi and Boekley (1992) observed the production of ether-linked phenolic products during the thermal degradation of ferulic acid in the presence of alcohols. This finding has implications for understanding the chemical reactions that occur during cooking and food processing (Rizzi & Boekley, 1992).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[2-(benzylamino)ethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15-8-6-13(7-9-15)10-11-16-12-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKFPYXAXDNNMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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